8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.: 1256255-96-5
VCID: VC0168190
InChI: InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12-11(8-9)17-5-6-18-12/h7-8,17H,5-6H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCCN3
Molecular Formula: C14H19BFNO3
Molecular Weight: 279.118

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine

CAS No.: 1256255-96-5

Cat. No.: VC0168190

Molecular Formula: C14H19BFNO3

Molecular Weight: 279.118

* For research use only. Not for human or veterinary use.

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine - 1256255-96-5

Specification

CAS No. 1256255-96-5
Molecular Formula C14H19BFNO3
Molecular Weight 279.118
IUPAC Name 8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Standard InChI InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12-11(8-9)17-5-6-18-12/h7-8,17H,5-6H2,1-4H3
Standard InChI Key ZTWAVJTUGMWQJT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCCN3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator